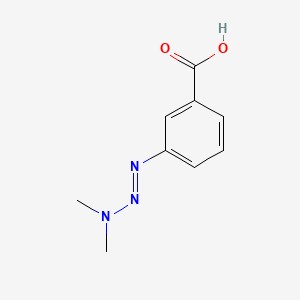

1-(3-Carboxyphenyl)-3,3-dimethyltriazene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20241-07-0 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-(dimethylaminodiazenyl)benzoic acid |

InChI |

InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |

InChI Key |

BCPNATPABYLXNW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Contextualization Within the Broader Class of Triazene Compounds

Triazenes are a class of organic compounds characterized by the presence of a diazoamino functional group (-N=N-N-). researchgate.net This unique arrangement of three contiguous nitrogen atoms imparts distinct chemical properties and reactivity to these molecules. researchgate.net Triazenes are known for their diverse applications, ranging from roles in organic synthesis to their use as alkylating agents in medicinal chemistry. researchgate.net Some triazene (B1217601) compounds, such as Dacarbazine and Temozolomide, are utilized as anticancer agents. wikipedia.org

The general structure of a triazene allows for a wide variety of substituents, leading to a vast family of related compounds with differing characteristics. They are broadly classified based on the nature of the groups attached to the nitrogen atoms. Aryl-3,3-dialkyltriazenes, the subclass to which 1-(3-Carboxyphenyl)-3,3-dimethyltriazene belongs, are noted for their relative stability and have been a focus of significant research.

Historical Development and Early Academic Investigations of Aryl 3,3 Dimethyltriazenes

The history of triazene (B1217601) chemistry dates back to the 19th century, with their initial discovery emerging from early investigations into diazo compounds. researchgate.net The synthesis of 1,3-diphenyltriazene was a key milestone in establishing this class of compounds. wikipedia.org Early research into aryl-3,3-dimethyltriazenes gained momentum in the mid-20th century, largely driven by the quest for new therapeutic agents.

A significant focus of early academic investigations was the exploration of the biological activity of these compounds. wikipedia.orgresearchgate.net Researchers synthesized and tested a variety of aryl-3,3-dimethyltriazene derivatives for their potential antitumor properties. wikipedia.orgresearchgate.net These studies were instrumental in elucidating the structure-activity relationships within this chemical family and laid the groundwork for the development of clinically used triazene-based drugs. A notable area of investigation has been their potential as central nervous system (CNS) active agents. nih.gov

Structural Significance of the 3 Carboxyphenyl Moiety and the Dimethyltriazene Functional Group in Research Contexts

The structure of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene is composed of two key functional groups that significantly influence its chemical properties and potential applications in academic research: the 3-carboxyphenyl moiety and the dimethyltriazene functional group.

The 3-Carboxyphenyl Moiety

The Dimethyltriazene Functional Group

The dimethyltriazene group is the reactive center of the molecule. beilstein-journals.org It is known to be relatively stable but can be activated under certain physiological conditions to act as an alkylating agent. beilstein-journals.org This reactivity is the basis for the cytotoxic effects of many triazene (B1217601) compounds. The two methyl groups on the terminal nitrogen atom are important for the compound's stability and mechanism of action.

The interplay between the electron-withdrawing nature of the carboxylic acid and the reactivity of the triazene group is a key area of academic interest. The electronic effects of the substituent on the aryl ring can modulate the stability and reactivity of the triazene moiety.

Overview of Key Academic Research Areas for 1 3 Carboxyphenyl 3,3 Dimethyltriazene

General Synthetic Routes to Aryl-3,3-dimethyltriazenes

The formation of the aryl-N=N-N dialkyl scaffold is most commonly achieved through a classical and robust chemical transformation involving diazonium salt intermediates.

The principal and most widely employed method for synthesizing 1-aryl-3,3-dialkyltriazenes is a two-step, one-pot process. ebrary.netnih.gov The reaction begins with the diazotization of a primary aromatic amine. organic-chemistry.org This process involves treating the substituted aniline (B41778) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid or sulfuric acid. organic-chemistry.org The reaction is performed at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt intermediate.

Once the diazonium salt is formed, it serves as an electrophile. The subsequent step is the coupling reaction, where a secondary amine, in this case, dimethylamine (B145610), is added to the solution. The secondary amine acts as a nucleophile, attacking the terminal nitrogen of the diazonium group to form the stable triazene linkage. ebrary.net The pH of the reaction mixture is often adjusted with a base, such as sodium carbonate or sodium acetate, to facilitate the coupling process.

The general reaction scheme can be summarized as follows: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O [Ar-N≡N]⁺X⁻ + 2R₂NH → Ar-N=N-NR₂ + [R₂NH₂]⁺X⁻

This method's popularity stems from its reliability, the ready availability of starting materials, and its applicability to a wide range of substituted anilines.

Table 1: Typical Conditions for Diazotization-Coupling Synthesis of Aryl-3,3-dimethyltriazenes

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Substituted Aniline | Provides the aryl component. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Source of nitrous acid for diazonium salt formation. |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Reacts with NaNO₂ to generate nitrous acid in situ. |

| Temperature | 0–5 °C | Maintains the stability of the intermediate diazonium salt. |

| Coupling Agent | Dimethylamine ((CH₃)₂NH) | Nucleophile that forms the triazene linkage. |

| Solvent | Water, Methanol (B129727) | Dissolves reactants and intermediates. |

| Base (for coupling) | Sodium Acetate, Sodium Carbonate | Adjusts pH to facilitate the nucleophilic attack. |

While the diazotization-coupling pathway remains dominant for the synthesis of 1-aryl-3,3-dialkyltriazenes, other methodologies for constructing triazene and related nitrogen-rich scaffolds exist, though they are less commonly applied for this specific structural class. For instance, some synthetic strategies involve the reaction of organometallic reagents with azides. Another approach involves the reaction of N-nitrosamines with hydrazines. However, for the specific case of compounds like this compound, the diazotization of 3-aminobenzoic acid followed by coupling with dimethylamine is the most direct and efficient route. scirp.orgrjptonline.org

Alternative multi-component reactions and microwave-assisted syntheses have been developed for more complex heterocyclic systems containing a triazine ring, which is a cyclic isomer of the triazene functional group. nih.gov These methods, often involving reagents like cyanoguanidine and aldehydes, are generally not applicable to the synthesis of acyclic 1,3-disubstituted triazenes. nih.gov

Specific Synthetic Protocols for this compound

The synthesis of this compound directly applies the general diazotization-coupling methodology, using 3-aminobenzoic acid as the starting aromatic amine.

A typical laboratory procedure involves dissolving 3-aminobenzoic acid in aqueous hydrochloric acid and cooling the solution to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the 3-carboxybenzenediazonium chloride intermediate. Subsequently, an aqueous solution of dimethylamine is added, often along with a base like sodium carbonate, to neutralize the excess acid and promote the coupling reaction. The desired product, this compound, typically precipitates from the reaction mixture and can be isolated by filtration.

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. scielo.br Key parameters for optimization include the choice of acid, temperature control, stoichiometry, and pH during the coupling stage.

Acid Selection : While hydrochloric acid is common, sulfuric acid can also be used. The choice may influence the solubility of intermediates and the final product.

Stoichiometry : A slight excess of sodium nitrite is sometimes used to ensure complete conversion of the aniline, but a large excess should be avoided as it can lead to side reactions. The amount of dimethylamine used is typically at least two equivalents to act as both the nucleophile and a base to neutralize one equivalent of acid.

pH for Coupling : The coupling reaction is pH-sensitive. The solution is typically made neutral or slightly alkaline (pH 7-8) to ensure that the dimethylamine is in its free base form, making it a more effective nucleophile.

Table 2: Hypothetical Optimization of Synthesis for this compound

| Entry | Acid | Temperature (°C) | NaNO₂ (equiv.) | pH (Coupling) | Outcome (Yield %) |

|---|---|---|---|---|---|

| 1 | HCl | 0-5 | 1.05 | 8 | 85% |

| 2 | HCl | 10-15 | 1.05 | 8 | 60% (Decomposition observed) |

| 3 | H₂SO₄ | 0-5 | 1.05 | 8 | 82% (Slightly lower solubility) |

| 4 | HCl | 0-5 | 1.05 | 5 | 70% (Slower coupling) |

| 5 | HCl | 0-5 | 1.20 | 8 | 84% (No significant improvement) |

Transitioning the synthesis from a milligram to a multi-gram scale for research purposes introduces several challenges. The diazotization reaction is exothermic, and efficient heat dissipation is paramount on a larger scale to prevent thermal runaway and decomposition of the diazonium salt. Using a jacketed reactor with a robust cooling system is advisable.

The addition of reagents, particularly the sodium nitrite solution, must be carefully controlled to manage the reaction rate and temperature. On a larger scale, diazonium salts should always be handled as intermediates in solution and never isolated as solids, as they can be explosive in a dry state. Finally, purification methods may need to be adapted for larger quantities, potentially moving from simple filtration to recrystallization from a suitable solvent to ensure high purity of the final product.

Preparation of Structurally Related Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is a common strategy in medicinal chemistry to investigate structure-activity relationships (SAR). nih.govnih.gov Modifications can be made to all three key components of the molecule: the aromatic ring, the secondary amine, and the carboxylic acid functional group.

Aromatic Ring Analogs : By substituting 3-aminobenzoic acid with other isomers (e.g., 2-aminobenzoic acid or 4-aminobenzoic acid) or other substituted anilines (e.g., 3-aminobenzonitrile, methyl 3-aminobenzoate, 3-nitroaniline), a wide array of analogs with different electronic and steric properties can be generated.

Amine Component Analogs : Replacing dimethylamine with other secondary amines such as diethylamine (B46881), piperidine, or morpholine (B109124) allows for the exploration of the impact of the N-alkyl substituents on the compound's properties.

Carboxylic Acid Derivatization : The carboxyl group is a prime site for chemical modification. Standard organic transformations can convert the carboxylic acid into esters (e.g., methyl or ethyl esters), amides (by reacting with various primary or secondary amines), or other functional groups. These modifications can significantly alter properties such as solubility, polarity, and biological activity.

Table 3: Examples of Analogs and Derivatives for SAR Studies

| Analog / Derivative | Starting Aniline | Starting Amine | Modification Type |

|---|---|---|---|

| 1-(4-Carboxyphenyl)-3,3-dimethyltriazene | 4-Aminobenzoic acid | Dimethylamine | Isomeric substitution |

| 1-(3-Cyanophenyl)-3,3-dimethyltriazene | 3-Aminobenzonitrile | Dimethylamine | Carboxyl group replacement |

| 1-(3-Carboxyphenyl)-3,3-diethyltriazene | 3-Aminobenzoic acid | Diethylamine | Amine component variation |

| Methyl 3-(3,3-dimethyltriaz-1-en-1-yl)benzoate | 3-Aminobenzoic acid | Dimethylamine | Esterification of carboxyl group |

| 3-(3,3-Dimethyltriaz-1-en-1-yl)benzamide | 3-Aminobenzoic acid | Dimethylamine | Amidation of carboxyl group |

Synthetic Methodologies and Chemical Derivatization of this compound

The synthesis and chemical modification of aryltriazenes are of significant interest due to their diverse applications in chemical synthesis, including their use as protecting groups and as stable sources of diazonium ions. The compound this compound, also known as 3-(3,3-dimethyltriazen-1-yl)benzoic acid, combines the functionalities of a triazene and a carboxylic acid, offering multiple avenues for chemical derivatization. This article focuses on the synthetic approaches to this compound and its derivatives through modifications of its core functional groups.

The primary synthetic route to this compound involves a two-step process common for the preparation of 1,3,3-trisubstituted triazenes. The synthesis commences with the diazotization of an aromatic amine, in this case, 3-aminobenzoic acid. This is typically achieved by treating the amine with sodium nitrite in an acidic medium, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The resulting diazonium salt is then coupled with a secondary amine, dimethylamine, to yield the target triazene. The reaction is generally carried out in a basic or neutral medium to facilitate the coupling reaction.

1 Modifications to the Carboxyl Group (e.g., esterification, amide formation)

The carboxylic acid functionality of this compound is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives, including esters and amides.

Esterification: The conversion of the carboxyl group to an ester can be accomplished through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid masterorganicchemistry.commasterorganicchemistry.com. The reaction is typically heated to drive the equilibrium towards the formation of the ester. For example, reacting this compound with methanol under acidic conditions would yield methyl 3-(3,3-dimethyltriazen-1-yl)benzoate. Another approach involves the reaction of the carboxylate salt with an alkyl halide, a method suitable for producing a wide range of esters youtube.com.

Amide Formation: The synthesis of amides from the carboxylic acid can be achieved by reacting it with an amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields nih.govyoutube.com. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the desired amide youtube.com. More recent, "green" methods for amide bond formation that avoid traditional coupling reagents are also being developed researchgate.netnih.gov.

Table 1: Examples of Carboxyl Group Modifications

| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Ester | Methanol, H₂SO₄ (catalyst), reflux | Methyl 3-(3,3-dimethyltriazen-1-yl)benzoate |

| Ester | Sodium hydroxide, then Ethyl iodide | Ethyl 3-(3,3-dimethyltriazen-1-yl)benzoate |

| Amide | Benzylamine, EDC, HOBt, DMF | N-benzyl-3-(3,3-dimethyltriazen-1-yl)benzamide |

| Amide | 1. SOCl₂, 2. Aniline | N-phenyl-3-(3,3-dimethyltriazen-1-yl)benzamide |

2 Substitution on the Phenyl Ring and its Positional Isomers

The phenyl ring of this compound can potentially undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the two existing substituents: the carboxyl group and the dimethyltriazeno group. Both of these groups are generally considered to be deactivating and meta-directing. Therefore, the introduction of a third substituent via electrophilic aromatic substitution would be expected to occur at the positions meta to both existing groups, which are positions 4 and 6 relative to the triazene and positions 5 relative to the carboxyl group. However, such reactions may require harsh conditions due to the deactivating nature of the substituents.

Positional Isomers: The synthesis of positional isomers of this compound, namely the ortho and para isomers, can be achieved by starting with the corresponding aminobenzoic acid isomers.

1-(2-Carboxyphenyl)-3,3-dimethyltriazene: Synthesized from 2-aminobenzoic acid (anthranilic acid) via diazotization and coupling with dimethylamine. This isomer is also known as 2-(3,3-dimethyltriazen-1-yl)benzoic acid uni.lu.

1-(4-Carboxyphenyl)-3,3-dimethyltriazene: Prepared from 4-aminobenzoic acid through the same diazotization and coupling sequence. This isomer is also referred to as 4-(3,3-dimethyltriazen-1-yl)benzoic acid chemicalbook.com.

The chemical properties and reactivity of these isomers are expected to be similar to the meta-isomer, with the primary differences arising from the relative positions of the functional groups, which can influence factors such as intramolecular hydrogen bonding and electronic effects.

Table 2: Positional Isomers of 1-(Carboxyphenyl)-3,3-dimethyltriazene

| Compound Name | Starting Material | Structure |

|---|---|---|

| 1-(2-Carboxyphenyl)-3,3-dimethyltriazene | 2-Aminobenzoic acid | Ortho-isomer |

| This compound | 3-Aminobenzoic acid | Meta-isomer |

| 1-(4-Carboxyphenyl)-3,3-dimethyltriazene | 4-Aminobenzoic acid | Para-isomer |

3 Variation of Alkyl Substituents on the Triazene Nitrogen

The synthetic methodology for this compound can be readily adapted to produce a wide range of analogues with different alkyl substituents on the triazene nitrogen. This is achieved by replacing dimethylamine with other secondary amines in the coupling step with the diazonium salt of 3-aminobenzoic acid.

For instance, using diethylamine would yield 1-(3-carboxyphenyl)-3,3-diethyltriazene. Similarly, cyclic secondary amines such as pyrrolidine, piperidine, or morpholine can be employed to generate the corresponding N-cyclic triazene derivatives. The choice of the secondary amine allows for the systematic modification of the steric and electronic properties of the triazene moiety, which can be useful for tuning the compound's reactivity and physical properties.

Table 3: Variation of Alkyl Substituents on the Triazene Nitrogen

| Secondary Amine | Product |

|---|---|

| Diethylamine | 1-(3-Carboxyphenyl)-3,3-diethyltriazene |

| Pyrrolidine | 1-(3-Carboxyphenyl)-3-(pyrrolidin-1-yl)triazene |

| Piperidine | 1-(3-Carboxyphenyl)-3-(piperidin-1-yl)triazene |

| Morpholine | 1-(3-Carboxyphenyl)-3-(morpholin-4-yl)triazene |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. For this compound, the spectra would reveal distinct signals corresponding to each unique proton and carbon environment.

The ¹H NMR spectrum is expected to show signals for the four aromatic protons on the carboxyphenyl ring, a characteristic singlet for the six equivalent protons of the two methyl groups, and a broad signal for the carboxylic acid proton, which is often exchangeable with deuterated solvents. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the 1,3- (or meta) substitution pattern.

The ¹³C NMR spectrum would complement this by showing distinct signals for the aromatic carbons, the methyl carbons, the triazene-attached aromatic carbon (ipso-carbon), and the carbonyl carbon of the carboxylic acid, which typically appears far downfield.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2 - 8.2 | 115 - 135 |

| Aromatic C-COOH | - | 130 - 135 |

| Aromatic C-N | - | 145 - 155 |

| N-CH₃ | ~3.3 (singlet) | 35 - 45 |

| COOH | 10 - 13 (broad) | 165 - 175 |

Note: Data are estimated based on typical values for analogous compounds.

The bond between the second and third nitrogen atoms (N2-N3) in 1-aryl-3,3-dimethyltriazenes possesses a partial double bond character. This restricts free rotation at room temperature, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net

At low temperatures, the rotation around the N2-N3 bond is slow on the NMR timescale, which would be expected to result in two separate signals for the non-equivalent methyl groups. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, time-averaged signal. By analyzing the line shape of the signals at different temperatures, the rate of rotation and the free energy of activation (ΔG‡) for this conformational process can be calculated, providing quantitative insight into the rotational barrier. researchgate.net For similar 1-aryl-3,3-dimethyltriazenes, this barrier is significant enough to be observed by this technique. researchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of signals and for probing the through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, confirming the connectivity of the aromatic ring protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, allowing for definitive assignment of the carbon skeleton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei. For this molecule, it could be used to probe the preferred conformation around the aryl-N1 bond.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Characteristic Vibrational Modes and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra display characteristic bands that correspond to specific functional groups.

For this compound, the IR spectrum would be dominated by a very strong and broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, indicative of strong intermolecular hydrogen bonding. A sharp, strong band for the C=O (carbonyl) stretch would be expected around 1700 cm⁻¹. Other key vibrations include C-H stretches for the aromatic and methyl groups, C=C stretches for the aromatic ring, and vibrations associated with the triazene (N=N-N) moiety.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H stretch | Aromatic | 3000 - 3100 | Medium |

| C-H stretch | Methyl | 2850 - 2960 | Medium |

| C=O stretch | Carboxylic Acid | 1680 - 1720 | Strong |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| N=N stretch | Triazene | ~1410 | Medium |

| C-N stretch | Aryl-N, N-CH₃ | 1250 - 1350 | Medium-Strong |

Note: Frequencies are based on typical values for compounds with similar functional groups.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular ion peak ([M]⁺ or [M+H]⁺) for this compound would confirm its elemental composition of C₉H₁₁N₃O₂.

Under electron ionization (EI), aryl triazenes typically exhibit characteristic fragmentation pathways. brieflands.comwho.int The most common fragmentation involves the loss of the dimethylamino radical (•N(CH₃)₂) to form a stable aryl diazonium cation. Other potential fragmentations include cleavage of a methyl radical (•CH₃) and subsequent rearrangements.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 193 | [C₉H₁₁N₃O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₇H₅N₂O₂]⁺ | M⁺ - •N(CH₃)₂ |

| 121 | [C₇H₅O₂]⁺ | [C₇H₅N₂O₂]⁺ - N₂ |

| 44 | [N(CH₃)₂]⁺ | Cleavage of N-N bond |

Note: Fragmentation is predicted based on known pathways for 1-aryl-3,3-dimethyltriazenes.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Literature

A comprehensive search for advanced spectroscopic and structural characterization data on the chemical compound this compound has revealed a significant gap in the scientific literature. Despite targeted searches for its electronic absorption and fluorescence spectroscopy, no specific experimental data or detailed research findings for this particular compound could be located in publicly accessible databases and scientific journals.

The investigation into the electronic transitions and conjugation effects of this compound, which would be elucidated through techniques like UV-Vis and fluorescence spectroscopy, appears to be an un Fexplored area of research. These methods are crucial for understanding the photophysical properties of a molecule, including its ability to absorb and emit light, which is dictated by its electronic structure. The positioning of the carboxyphenyl group in relation to the dimethyltriazene moiety is expected to significantly influence these properties through conjugation and inductive effects.

While general information on the broader class of aryl triazenes exists, providing insights into their synthesis and potential applications, the specific spectroscopic characteristics of the meta-substituted carboxyphenyl derivative remain uncharacterized. The electronic behavior of such compounds is highly sensitive to the substitution pattern on the aromatic ring. Therefore, data from isomers, such as the para-substituted analogue (1-(4-carboxyphenyl)-3,3-dimethyltriazene), cannot be reliably extrapolated to describe the title compound.

The absence of spectral data, including absorption maxima (λmax), molar absorptivity (ε), emission maxima, quantum yields, and Stokes shifts, prevents a detailed discussion of the electronic transitions (e.g., π→π* and n→π*) and the influence of the molecular structure on these transitions for this compound. Consequently, the creation of data tables and a thorough analysis as requested cannot be fulfilled at this time.

Further empirical research is necessary to determine the electronic absorption and fluorescence properties of this compound. Such studies would be invaluable for potential applications in materials science, medicinal chemistry, and as chemical probes, where a fundamental understanding of a compound's interaction with light is paramount.

Decomposition Pathways under Various Chemical Conditions

The triazene moiety is known for its lability, particularly under acidic and thermal conditions. These conditions facilitate the cleavage of the nitrogen-nitrogen bonds, leading to the formation of various reactive intermediates.

In the presence of acid, 1-aryl-3,3-dialkyltriazenes undergo a well-established decomposition pathway. The acid-catalyzed hydrolysis of these compounds is a specific-acid-catalyzed process. rsc.org The reaction mechanism involves the protonation of the triazene, which weakens the N-N bond and facilitates its cleavage.

The generally accepted mechanism for the acid-catalyzed decomposition of 1-aryl-3,3-dialkyltriazenes begins with the protonation of the terminal nitrogen atom (N3). This is followed by the reversible cleavage of the N2-N3 bond to yield a diazonium ion and a secondary amine, or the cleavage of the N1-N2 bond to produce an aryl amine and a dimethylaminodiazonium ion. However, the more favored pathway leads to the formation of the aryl diazonium ion and dimethylamine. rsc.org

For this compound, the process can be outlined as follows:

Protonation: The triazene is protonated by an acid (H⁺), primarily at the N3 atom.

Cleavage: The protonated intermediate undergoes cleavage of the N2-N3 bond.

Formation of Intermediates: This cleavage results in the formation of the 3-carboxyphenyl diazonium ion and dimethylamine.

The 3-carboxyphenyl diazonium ion is a key reactive intermediate that can subsequently undergo various reactions, such as nucleophilic substitution or coupling reactions, depending on the reaction conditions and the nucleophiles present in the medium. libretexts.orgmasterorganicchemistry.com The rate of this decomposition can be influenced by the electronic nature of the substituent on the aryl ring. Generally, electron-donating groups enhance the rate of decomposition, while electron-withdrawing groups, such as the carboxylic acid group, tend to decrease the rate of acid-catalyzed hydrolysis. rsc.org

Table 1: Intermediates in Acid-Catalyzed Degradation

| Reactant | Key Intermediates | Products |

| This compound | 3-Carboxyphenyl diazonium ion, Dimethylamine | 3-Hydroxybenzoic acid (in aqueous media), Nitrogen gas, Dimethylamine |

Thermal decomposition of 1-aryl-3,3-dialkyltriazenes typically proceeds through a homolytic cleavage of the N-N bonds, leading to the formation of radical species. whiterose.ac.uk The thermal stability of these compounds is influenced by the nature of the substituents on the aromatic ring. jocpr.comresearchgate.netnih.govlongdom.org Generally, aryltriazenes are more thermally stable than their corresponding diazonium salts. whiterose.ac.ukresearchgate.net

Ar-N=N-N(CH₃)₂ → Ar• + N₂ + •N(CH₃)₂

The resulting radicals are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or radical-radical coupling. The specific products formed will depend on the reaction conditions, including the solvent and the presence of any radical scavengers. The thermal decomposition of related triazenes has been shown to be a source of aryl radicals for synthetic applications. umich.edu

Table 2: Products of Thermal Decomposition

| Compound | Primary Radical Intermediates | Potential Final Products |

| This compound | 3-Carboxyphenyl radical, Dimethylaminyl radical | Benzoic acid (via hydrogen abstraction), Nitrogen gas, Tetramethylhydrazine (from dimerization of dimethylaminyl radicals) |

Generation and Reactivity of Transient Species in Organic Transformations

The decomposition of this compound provides a pathway to several highly reactive transient species, which are valuable in organic synthesis.

The generation of arynes (benzynes) is a significant transformation in organic synthesis. 1-(2-Carboxyphenyl)-3,3-dimethyltriazene is a well-known precursor for benzyne (B1209423). Upon formation of the 2-carboxyphenyl diazonium ion, it can readily undergo an intramolecular reaction where the carboxylate group displaces the nitrogen gas, leading to the formation of benzyne and carbon dioxide.

In contrast, this compound is not a suitable precursor for the direct generation of benzyne through a similar pathway. The meta disposition of the carboxylic acid group relative to the diazonium group in the 3-carboxyphenyl diazonium ion intermediate does not allow for the intramolecular cyclization and elimination of N₂ and CO₂ that is characteristic of the ortho isomer. Therefore, while its isomer is a valuable source of benzyne, the 3-carboxy derivative does not share this reactivity.

As discussed in the acid-catalyzed degradation, the primary reactive intermediate formed is the 3-carboxyphenyl diazonium ion. Aryl diazonium salts are versatile intermediates in organic synthesis, participating in a wide range of transformations. researchgate.netacs.orgunacademy.comcsbsju.eduucl.ac.ukyoutube.comlibretexts.orgnih.gov

The 3-carboxyphenyl diazonium ion can undergo several characteristic reactions:

Sandmeyer Reaction: In the presence of copper(I) salts (CuCl, CuBr, CuCN), the diazonium group can be replaced by a chloro, bromo, or cyano group, respectively. masterorganicchemistry.comunacademy.com

Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) salt leads to the formation of 3-fluorobenzoic acid. unacademy.com

Hydrolysis: Warming the aqueous solution of the diazonium salt results in the formation of 3-hydroxybenzoic acid. libretexts.org

Gattermann Reaction: In the presence of copper powder, the diazonium group can be replaced by a halogen.

Azo Coupling: The diazonium ion can act as an electrophile and react with activated aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are often colored dyes. libretexts.orgunacademy.comlibretexts.org

The thermal decomposition of this compound, as mentioned earlier, is expected to proceed via a radical mechanism, generating the 3-carboxyphenyl radical. researchgate.net This aryl radical can then engage in various radical-mediated transformations. stackexchange.com

The generation of aryl radicals from triazenes has been utilized in synthetic chemistry. For instance, these radicals can participate in:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or other components of the reaction mixture to form benzoic acid.

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating polymerization or leading to the formation of new carbon-carbon bonds.

Radical Cyclization: If the molecule contains other reactive sites, intramolecular radical cyclization can occur. stackexchange.com

Halogen Abstraction: In the presence of a halogen source, the aryl radical can abstract a halogen atom to form a 3-halobenzoic acid.

Electrophilic and Nucleophilic Reactivity of the Triazene Moiety

The triazene group (-N=N-N(CH₃)₂) in this compound is a versatile functional group that exhibits both electrophilic and nucleophilic characteristics. The reactivity of this moiety is central to the chemical behavior of the entire molecule. Aryl triazenes, in general, are known to be valuable building blocks in organic synthesis due to their unique reactivity profile. researchgate.net

The nitrogen atoms of the triazene group possess lone pairs of electrons, rendering them susceptible to electrophilic attack. Protonation or alkylation can occur at the nitrogen atoms, which can lead to the decomposition of the triazene. Under acidic conditions, either from protic or Lewis acids, aryl triazenes can be converted into diazonium salts. researchgate.net This transformation is a key step in various synthetic applications, allowing for the subsequent replacement of the triazene group with a wide range of nucleophiles in reactions analogous to the Sandmeyer reaction.

The triazene group's reactivity is also evident in cycloaddition reactions. While 1,2,3-triazines (the cyclic analogues) are known to participate in inverse electron demand Diels-Alder reactions, the acyclic triazene moiety in this compound has its own distinct reactivity patterns. nih.govnih.gov The stability of aryl triazenes is a significant aspect of their reactivity. They are generally more stable than their corresponding diazonium salts, which are often explosive and require careful handling. cardiff.ac.ukacs.org This enhanced stability allows for their isolation and use as versatile intermediates in organic synthesis. acs.org

The following table summarizes the general electrophilic and nucleophilic reactivity of the triazene moiety in aryl triazenes:

| Reactivity Type | Description | Reactant Type |

| Electrophilic Attack | The nitrogen atoms of the triazene can be attacked by electrophiles, leading to the formation of diazonium species under acidic conditions. | Protic acids, Lewis acids |

| Nucleophilic Character | The triazene group, particularly the terminal nitrogen, can act as a nucleophile, though this is less common than its reaction with electrophiles. | Strong electrophiles |

| Cycloaddition Reactions | While less common for acyclic triazenes compared to their cyclic counterparts, they can potentially undergo cycloaddition reactions under specific conditions. | Dienophiles or dienes |

| Decomposition | Under thermal or acidic conditions, triazenes can decompose, often releasing nitrogen gas. | Heat, acid |

Influence of the Carboxyl Group on Overall Reactivity and Selectivity

The presence of a carboxyl group (-COOH) on the phenyl ring at the meta-position significantly modulates the reactivity and selectivity of this compound. The carboxyl group is a meta-directing deactivator in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. researchgate.net This deactivation arises from both the inductive effect of the electronegative oxygen atoms and the resonance effect, which withdraws electron density from the aromatic ring.

This electron-withdrawing effect has a profound impact on the triazene moiety. By reducing the electron density on the phenyl ring, the carboxyl group stabilizes the triazene linkage, making the compound potentially more stable than aryl triazenes with electron-donating substituents. However, this electron withdrawal also decreases the nucleophilicity of the triazene group.

In the context of nucleophilic aromatic substitution, an electron-withdrawing group like a carboxyl group would typically activate the ring towards attack by a nucleophile, especially if it were in the ortho or para position to a leaving group. libretexts.org In the case of this compound, while the carboxyl group deactivates the ring for electrophilic attack, it would make the aryl ring more susceptible to nucleophilic attack, should a suitable leaving group be present.

The following table outlines the influence of the meta-carboxyl group on the reactivity of this compound:

| Aspect of Reactivity | Influence of the Carboxyl Group |

| Electrophilic Aromatic Substitution | Deactivates the phenyl ring and directs incoming electrophiles to the meta positions relative to the carboxyl group. |

| Nucleophilicity of the Triazene Moiety | Decreases the nucleophilicity of the triazene group due to electron withdrawal from the phenyl ring. |

| Stability of the Triazene Moiety | Likely increases the thermal stability of the triazene linkage by reducing electron density on the attached phenyl ring. |

| Acidity | The molecule as a whole is acidic, which can influence reaction mechanisms and solubility. |

| Nucleophilic Aromatic Substitution | Activates the aromatic ring for potential nucleophilic attack, although the triazene itself is not a typical leaving group in this context. |

Reaction Kinetics and Thermodynamic Considerations of Key Chemical Processes

The kinetics and thermodynamics of reactions involving this compound are influenced by both the triazene moiety and the carboxyl group. The decomposition of aryl triazenes is a key process that has been studied. Thermally, triazenes are significantly more stable than their corresponding diazonium salts. acs.org The decomposition of many solid triazenes typically does not occur below 200°C. cardiff.ac.uk The presence of the electron-withdrawing carboxyl group on the phenyl ring is expected to further enhance this thermal stability.

The kinetics of the acid-catalyzed decomposition of aryl triazenes to form diazonium salts is a critical aspect of their synthetic utility. This reaction's rate is dependent on the acid concentration and the structure of the triazene. The electron-withdrawing carboxyl group would likely slow down the rate of protonation of the triazene, which is often the rate-determining step in the formation of the diazonium ion.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the mechanistic pathways of reactions involving related triazine compounds. researchgate.net Such studies can provide valuable insights into the activation energies and reaction coordinates for processes like nucleophilic aromatic substitution, helping to predict the most favorable reaction pathways. For example, in nucleophilic aromatic substitution reactions on electron-deficient aza-aromatic heterocycles, both concerted and stepwise mechanisms have been analyzed computationally. acs.org

The following table provides a qualitative overview of the kinetic and thermodynamic considerations for key reactions of this compound:

| Chemical Process | Kinetic Considerations | Thermodynamic Considerations |

| Thermal Decomposition | High activation energy, generally slow at moderate temperatures. The carboxyl group likely increases the activation energy. | Exothermic process, driven by the formation of N₂ gas. |

| Acid-Catalyzed Decomposition | Rate is dependent on acid concentration and temperature. The electron-withdrawing carboxyl group may slow the rate-determining protonation step. | The formation of a diazonium salt is an intermediate step; the overall thermodynamics depend on the subsequent reaction. |

| Nucleophilic Substitution (on the aryl ring) | If a suitable leaving group were present, the rate would be enhanced by the electron-withdrawing carboxyl group. | The thermodynamics would depend on the specific nucleophile and leaving group. |

Theoretical and Computational Chemistry Studies of 1 3 Carboxyphenyl 3,3 Dimethyltriazene

Molecular Orbital (MO) Calculations for Electronic Structure and Bonding Analysis

Molecular orbital calculations are fundamental in understanding the electronic behavior of 1-(3-carboxyphenyl)-3,3-dimethyltriazene. These studies reveal the distribution of electrons within the molecule and the nature of its chemical bonds.

Semiempirical molecular orbital methods have been instrumental in characterizing the electronic structure of this compound. These methods, which incorporate some empirical parameters to simplify calculations, offer a cost-effective way to achieve reasonably accurate results.

Studies have employed the AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) parametrizations to investigate this compound. The choice of method can influence the calculated properties; for instance, comparisons between AM1 and PM3 have shown differences in their ability to describe the dipolar character of the triazeno group. The PM3 method was found to provide a more appropriate description in this regard. scirp.org

An early investigation into the barrier to rotation around the N2-N3 bond in this compound utilized the MNDO method. scirp.org Subsequent research has often favored AM1 and PM3 for their successful application to this class of compounds. scirp.org The validity of these semiempirical models is typically tested by comparing calculated parameters with experimental data from spectroscopic measurements. scirp.org For related 1-aryl-3,3-diethyltriazenes, both AM1 and PM3 models have been shown to provide good estimates of molecular geometries and dipole moments. researchgate.net For instance, transition energies are often reproduced more accurately by the AM1 model, while PM3 calculations can give a better representation of oscillator strength, which relates to the intensity of electronic transitions. researchgate.net

Table 1: Comparison of Semiempirical Methods Used in Triazene (B1217601) Studies

| Method | Key Characteristics | Application to Triazenes | Reference |

| MNDO | Modified Neglect of Diatomic Overlap; an early, foundational semiempirical method. | Used in early calculations of rotational barriers for this compound. | scirp.org |

| AM1 | Austin Model 1; an improvement on MNDO with modified core repulsion functions. | Successfully applied to triazenes; reproduces transition energies well. scirp.orgresearchgate.net | scirp.orgresearchgate.net |

| PM3 | Parametric Method 3; uses a different parameterization philosophy than AM1. | Provides a better description of the dipolar character of the triazeno group and oscillator strengths compared to AM1. scirp.orgresearchgate.net | scirp.orgresearchgate.net |

While semiempirical methods have been applied to this compound, there is a notable lack of published research utilizing ab initio and Density Functional Theory (DFT) calculations specifically for this compound. Ab initio methods are based on first principles without empirical parameters, offering higher accuracy at a greater computational cost. DFT, which calculates the electron density of a system, provides a balance between accuracy and computational expense and is widely used for a broad range of chemical systems. The absence of such studies for this compound indicates an area ripe for future research to provide deeper insights into its electronic structure and bonding.

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, this is crucial for understanding its flexibility and the barriers to internal rotation.

The internal rotation around the N2-N3 bond is a key conformational feature of 1-aryl-3,3-dialkyltriazenes. scirp.org This rotation is hindered, and the height of the potential energy barrier provides insight into the partial double-bond character of the N2-N3 bond.

For this compound, which was chosen as a representative example for this class of compounds, both AM1 and PM3 calculations have been used to model the potential energy surface associated with this rotation. scirp.org These calculations generate potential energy curves that can be analyzed to determine the energy barriers. The results from these semiempirical models are often compared with experimental data from techniques like dynamic NMR and Raman spectroscopy to validate the computational model. scirp.org Studies have shown that the PM3 parametrization yields satisfactory agreement with experimental results for this rotational barrier. scirp.org The shape of the potential energy curve for the N2-N3 torsion has been noted to be asymmetric in some calculations, for instance with AM1. scirp.org

Table 2: Summary of N2-N3 Rotational Barrier Studies

| Computational Method | Key Finding | Significance | Reference |

| AM1 & PM3 | Used to calculate the potential energy surface for N2-N3 internal rotation. | Establishes a model for internal rotation in this class of compounds. | scirp.org |

| PM3 | Shows satisfactory agreement between calculated and experimental results. | Validates the use of the PM3 model for predicting conformational barriers in these triazenes. | scirp.org |

| MNDO | Employed in early calculations of the rotational barrier height. | Provided initial theoretical estimates for the rotational dynamics. | scirp.org |

Besides the critical N2-N3 rotation, other torsional degrees of freedom exist, such as the rotation of the methyl groups attached to the N3 atom. scirp.org Some computational studies on this compound have considered the internal rotation of one of the methyl groups in addition to the main N2-N3 axis rotation. scirp.org However, a comprehensive exploration and characterization of all other torsional degrees of freedom for this specific molecule are not extensively detailed in the available scientific literature.

Reaction Pathway Modeling and Transition State Characterization

The modeling of reaction pathways and the characterization of transition states are essential for understanding the chemical reactivity of a compound, including its decomposition or interaction with other molecules. For this compound, there is a lack of specific published research focusing on modeling its reaction pathways or characterizing its transition states through computational methods. Such studies would be valuable for predicting its stability and reaction mechanisms.

Quantitative Structure-Activity Relationships (QSAR) Studies Based on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For triazene derivatives, including this compound, QSAR studies help in understanding the structural requirements for their therapeutic activities. These studies involve the correlation of molecular descriptors with biological responses.

Detailed research findings from studies on related triazine derivatives indicate that a variety of physicochemical descriptors are crucial in developing robust QSAR models. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For instance, in the analysis of triazine derivatives as inhibitors of dihydrofolate reductase, descriptors such as heat of formation, steric energy, total energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been shown to produce reliable QSAR models. The electronic environment of the molecules often plays a significant role in their biological activity.

| Descriptor Type | Descriptor Name | Typical Role in QSAR Models |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Indicates the molecule's ability to accept electrons. |

| Electronic | Dipole Moment | Influences polar interactions with the biological target. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by an atom or group of atoms and their polarizability. |

| Steric | Steric Energy | Reflects the strain within the molecule due to steric hindrance. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound, affecting its membrane permeability. |

| Thermodynamic | Heat of Formation | Represents the total energy of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, which can be compared with experimental data to validate both the theoretical models and the experimental findings. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can be employed to predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).

The prediction of spectroscopic properties for triazene derivatives often involves optimizing the molecular geometry and then performing calculations at a specific level of theory and basis set, such as B3LYP/6-311+G(d,p). The calculated vibrational frequencies from IR spectra, chemical shifts from NMR spectra, and electronic transitions from UV-Vis spectra can then be compared with experimental results.

A study on 1-aryltriazenes demonstrated that the calculated maximum absorption wavelengths correspond to electronic transitions from the HOMO to the LUMO. researchgate.netresearchgate.net For instance, the UV-visible spectrum of (E)-1,3,3-triphenyltriazene in acetonitrile (B52724) showed an intense absorption corresponding to the HOMO → LUMO transition at a calculated wavelength of 351.28 nm, which aligns well with experimental observations. researchgate.netresearchgate.net

Below is an illustrative data table comparing theoretical and experimental spectroscopic data for a related triazene compound, showcasing the typical agreement between computational predictions and experimental measurements. Due to the lack of specific published data for this compound, this example serves to demonstrate the methodology.

| Spectroscopic Technique | Parameter | Theoretical Value (Computational Method) | Experimental Value |

|---|---|---|---|

| UV-Vis | λmax (nm) | 351.28 (TD-DFT) for (E)-1,3,3-triphenyltriazene researchgate.netresearchgate.net | ~355 for (E)-1,3,3-triphenyltriazene researchgate.netresearchgate.net |

| IR | N=N Stretch (cm⁻¹) | Calculated frequencies are typically scaled to match experimental data. | Characteristic triazene stretches are observed. |

| ¹³C NMR | Chemical Shift (ppm) | Calculations provide predicted chemical shifts for each carbon atom. | Experimental shifts confirm the carbon framework. |

| ¹H NMR | Chemical Shift (ppm) | Predicted shifts for protons are correlated with their chemical environment. | Observed signals and coupling constants elucidate the proton structure. |

Research Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for the Construction of Complex Molecules

Aryltriazenes are recognized as versatile intermediates in organic synthesis. They are valued for their stability compared to corresponding diazonium salts, while still offering a pathway to generate reactive aryl species.

Synthesis of Functionalized Aromatic and Heteroaromatic Systems

In principle, 1-(3-Carboxyphenyl)-3,3-dimethyltriazene could serve as a precursor for the introduction of a 3-carboxyphenyl moiety into various molecular scaffolds. The triazene (B1217601) group can be considered a protecting group for a diazonium ion, which can be released under acidic conditions. This in situ generated diazonium species could then participate in a range of classical transformations to create functionalized aromatic and heteroaromatic systems.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product | Reagents and Conditions |

| Sandmeyer Reaction | 3-Halobenzoic acids | CuX (X = Cl, Br, CN), acid |

| Schiemann Reaction | 3-Fluorobenzoic acid | HBF4, heat |

| Gomberg-Bachmann Reaction | Substituted biphenyl-3-carboxylic acids | Aromatic coupling partner |

| Heck-type Arylation | 3-Aryl-substituted acrylic acids | Alkene, Palladium catalyst |

Integration into Polymer Synthesis or Materials with Triazene Units

The bifunctional nature of this compound, possessing both a reactive triazene and a versatile carboxylic acid group, suggests its potential as a monomer or functionalizing agent in polymer chemistry. The carboxylic acid could be converted to an acid chloride or ester for polymerization reactions, while the triazene unit could be incorporated into the polymer backbone or as a pendant group. Such polymers could exhibit interesting properties, such as being responsive to pH or light, due to the nature of the triazene linkage. However, specific examples of its use in polymer synthesis are not currently documented in scientific literature.

Development of this compound as a Chemical Reagent or Probe

The inherent reactivity of the triazene functional group makes it a candidate for development as a specialized chemical reagent. For instance, aryltriazenes can act as sources of aryl radicals under certain conditions, which could be exploited in various radical-mediated transformations. The presence of the carboxylic acid group could be used to tune the solubility of the reagent or to anchor it to a solid support. There is no specific evidence to date of this compound being developed as a widely used chemical reagent or probe.

Applications in Surface Functionalization and Nanomaterial Modification

The carboxylic acid moiety of this compound presents a clear pathway for the functionalization of surfaces and nanomaterials. For example, it could be used to modify the surface of metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) or self-assembled monolayers on gold surfaces through the formation of carboxylate bonds. The triazene group would then be displayed on the surface, where it could undergo further chemical modification or impart specific properties to the material. This application remains theoretical in the absence of specific research studies.

Use in Mechanistic Organic Chemistry Studies to Generate Specific Reactive Species

Aryltriazenes are known to decompose under specific conditions (e.g., acid catalysis, photolysis) to generate aryl cations or aryl radicals. This property makes them useful tools in mechanistic studies aimed at understanding the behavior of these highly reactive intermediates. This compound could theoretically be employed to study the generation and subsequent reactions of the 3-carboxyphenyl radical or cation, providing insights into reaction mechanisms such as electrophilic aromatic substitution or radical arylation.

Biochemical and Mechanistic Research Applications Excluding Clinical Outcomes

Investigation of Metabolic Activation Pathways in In Vitro and Ex Vivo Systems

For many dimethyltriazene compounds, metabolic activation is a prerequisite for their biological activity. This activation is typically studied using in vitro systems such as liver homogenates or subcellular fractions, which contain the necessary enzymes to process the parent compound into its active forms.

The principal pathway for the activation of aryl-3,3-dimethyltriazenes is oxidative N-demethylation. This biochemical reaction involves the removal of one of the two methyl groups from the triazene (B1217601) moiety. This process is catalyzed by enzymes, primarily the cytochrome P450 (CYP450) superfamily located in the liver. creative-bioarray.com

Research on analogous compounds, such as 1-(4-acetylphenyl)-3,3-dimethyltriazene and 1-(4-carboxamidophenyl)-3,3-dimethyltriazene (B1215953), has demonstrated that they are extensively metabolized in vitro. nih.govnih.gov The primary product of this N-demethylation is the corresponding monomethyltriazene. nih.gov For instance, the in vitro metabolism of 1-(4-carboxamidophenyl)-3,3-dimethyltriazene yields the highly cytotoxic monomethyl metabolite, 1-(4-carboxamidophenyl)-3-methyltriazene. nih.gov This monomethyl derivative is unstable under physiological conditions and is considered the proximate active form that ultimately mediates the compound's effects. The monomethyltriazene can spontaneously decompose to generate a highly reactive electrophilic species, the methyldiazonium ion. researchgate.net

Table 1: Metabolic Activation of Aryl-Dimethyltriazenes

| Parent Compound | Key Metabolic Pathway | Active Metabolite | Resulting Reactive Species |

|---|

This interactive table summarizes the general metabolic activation pathway for this class of compounds.

Studies utilizing subcellular fractions, such as liver microsomes or the 9000g supernatant (S9 fraction), have been crucial in elucidating the enzymatic basis of triazene metabolism. nih.govnih.gov These preparations contain a high concentration of phase I metabolic enzymes, including various cytochrome P450 isozymes. The biotransformation of dimethyltriazenes requires cofactors like NADPH to proceed, confirming the involvement of NADPH-cytochrome P450 reductase systems. nih.govnih.gov

The degradation of these compounds and the formation of their active metabolites are significantly inhibited by known CYP450 inhibitors, further cementing the role of these enzymes in the activation pathway. nih.gov While specific isozymes responsible for metabolizing 1-(3-carboxyphenyl)-3,3-dimethyltriazene have not been definitively identified, studies on other xenobiotics suggest that enzymes like CYP1A2 and CYP2C9 are often involved in the metabolism of structurally related compounds. nih.gov The entire process, from the parent dimethyltriazene to the formation of the reactive methyldiazonium cation, is a cascade initiated by these enzymatic biotransformations within cellular fractions. researchgate.net

Studies on Molecular Interactions with Biological Substrates (e.g., DNA, proteins)

Following metabolic activation, the resulting reactive intermediates can interact with and chemically modify various biological macromolecules, which is central to their mechanism of action.

The primary molecular target for the triazene class of compounds is DNA. researchgate.net The methyldiazonium ion generated from the active monomethyl metabolite is a potent alkylating agent. nih.gov It chemically reacts with nucleophilic sites on DNA bases, transferring a methyl group to them.

The most significant sites of alkylation are the N7 and O6 positions of guanine (B1146940) residues. researchgate.netnih.gov While N7-methylguanine is the most abundant adduct, it is the formation of O6-methylguanine (O6-meG) that is most critically linked to the biological effects of these compounds. researchgate.netnih.gov The presence of a methyl group at the O6 position of guanine disrupts the normal Watson-Crick base pairing. During DNA replication, O6-meG can mispair with thymine (B56734) instead of cytosine. researchgate.net This mispairing can lead to G:C to A:T transition mutations if not repaired, or it can trigger cell death pathways in cells with proficient DNA mismatch repair (MMR) systems. researchgate.netnih.gov

Table 2: Key DNA Adducts Formed by Triazene Metabolites

| DNA Base | Position of Alkylation | Adduct Formed | Biological Consequence |

|---|---|---|---|

| Guanine | O6 | O6-methylguanine | Mispairing with Thymine, Cytotoxicity |

This interactive table outlines the primary DNA adducts and their significance.

Beyond direct DNA interaction, triazene compounds can also engage with proteins, particularly enzymes. Research on various triazene derivatives has shown that they can act as inhibitors of certain enzymes. For example, some aryl triazenes have been found to inhibit cytochrome P450 isozymes, specifically CYP1A1 and CYP1B1. nih.govbohrium.com This suggests a potential feedback mechanism where the compound or its metabolites might modulate its own metabolism.

Furthermore, the broader class of triazine-containing compounds has been investigated for their ability to covalently bind to and inhibit key signaling proteins, such as Bruton's Tyrosine Kinase (BTK) and Janus kinase 3 (JAK3). researchgate.net The presence of the carboxyphenyl group in this compound also suggests the potential for interactions with proteins that have binding pockets accommodating such moieties, possibly through hydrogen bonding and electrostatic interactions. mdpi.com

In Vitro Cellular Studies to Elucidate Mechanisms of Action at the Cellular Level (not efficacy or toxicity)

In vitro studies using cultured cells are employed to understand the downstream cellular consequences of the molecular interactions described above. The alkylation of DNA by metabolites of this compound initiates a cascade of cellular responses.

The formation of O6-methylguanine:Thymine (O6-meG:T) mismatches during DNA replication is a critical event. researchgate.net In cells with a functional DNA mismatch repair (MMR) system, these mismatches are recognized. However, the MMR machinery is unable to correctly resolve the lesion. It attempts to remove the thymine opposite the O6-meG, but since the O6-meG template remains, a new thymine is often re-inserted. This leads to a futile cycle of DNA repair, which can result in persistent DNA single- and double-strand breaks. researchgate.net The accumulation of this damage ultimately triggers cellular signaling pathways that lead to cell cycle arrest and programmed cell death (apoptosis). researchgate.netnih.gov

Therefore, the mechanism of action at the cellular level is not simply the initial DNA damage, but the cell's response to that specific type of damage, which is critically dependent on the status of its DNA repair pathways. Studies on related compounds have confirmed that metabolites produced by in vitro liver preparations are selectively toxic to cultured cells, such as TLX5 lymphoma cells, validating this mechanistic link between metabolic activation, DNA alkylation, and cellular outcome. nih.govnih.gov

Analysis of Cellular Uptake and Intracellular Distribution in Model Systems

The entry of a compound into a cell and its subsequent localization are determining factors in its biological activity. For this compound, the presence of the carboxylic acid group on the phenyl ring is expected to influence its physicochemical properties, such as its lipophilicity and charge at physiological pH, thereby affecting its ability to cross the cell membrane.

While specific studies on the cellular uptake of this compound are not extensively detailed in publicly available literature, general principles of cellular transport suggest that its uptake could occur via passive diffusion or be mediated by carrier proteins. The ionization state of the carboxyl group would play a significant role; in its ionized, more polar form, it might require a transporter, while the non-ionized, more lipophilic form could more readily diffuse across the lipid bilayer of the cell membrane.

Once inside the cell, the intracellular distribution of this compound would be influenced by its affinity for various organelles and macromolecules. The compound's chemical structure suggests potential interactions with both nuclear and cytoplasmic components. Further research utilizing fluorescently labeled analogs or subcellular fractionation techniques would be necessary to precisely map its localization within different cellular compartments.

Investigation of Effects on Cellular Biochemical Processes

The triazene moiety is a key structural feature of this compound and is known to be a source of reactive alkylating species. This reactivity is central to the proposed mechanism of action for many triazene derivatives, primarily through their interaction with nucleic acids.

Nucleic Acid Synthesis:

Triazene compounds are generally understood to exert their effects through metabolic activation, leading to the formation of a monomethyltriazene metabolite. This metabolite can then spontaneously decompose to generate a highly reactive methyldiazonium ion. This cation is a potent alkylating agent that can modify DNA bases, particularly at the O6 and N7 positions of guanine. Such DNA alkylation can interfere with the template function of DNA during replication, leading to an inhibition of nucleic acid synthesis. While direct evidence for this compound is limited, this mechanism is well-established for the triazene class of compounds.

Cell Cycle Progression:

The disruption of DNA synthesis and the formation of DNA adducts are potent signals for the activation of cell cycle checkpoints. These checkpoints are cellular surveillance mechanisms that can halt the progression of the cell cycle to allow for DNA repair. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis, or programmed cell death. Therefore, it is plausible that this compound could induce cell cycle arrest, likely at the G1/S or G2/M phases, as a consequence of DNA damage. However, specific studies are required to confirm the precise effects of this compound on cell cycle kinetics in various cell models.

Comparative Biochemical Studies of Triazene Analogs and Isomers

The biological activity of aryldimethyltriazenes can be significantly influenced by the nature and position of substituents on the aryl ring. Comparative studies of analogs and isomers are therefore invaluable for understanding structure-activity relationships.

Research on a positional isomer, 1-p-(3,3-dimethyl-1-triazeno)benzoic acid potassium salt (DM-COOK), has provided some insights. Studies have suggested that this para-substituted isomer may act directly on tumor cells and potentially inhibit their release from a primary tumor, seemingly without exerting significant cytotoxic effects. This raises the possibility of non-cytotoxic mechanisms of action for some carboxyphenyl-substituted dimethyltriazenes.

Furthermore, studies on other aryldimethyltriazene analogs have highlighted the critical role of metabolic activation. The conversion of the dimethyltriazene to a monomethyltriazene is often a prerequisite for cytotoxicity. For instance, in the case of 1-p-carboxamidophenyl-3,3-dimethyltriazene, the in vitro cytotoxicity was attributed to its N-demethylated metabolite. Interestingly, the corresponding carboxylic acid metabolite (the para-isomer of the compound ) was found to be non-cytotoxic in the same in vitro system. nih.gov This suggests that the parent dimethyltriazene compounds and their carboxy-metabolites may have distinct biological activities, potentially involving mechanisms other than direct cytotoxicity.

The table below summarizes some key characteristics of this compound and a related isomer based on available research.

| Compound | Position of Carboxyl Group | Reported Activity | Proposed Mechanism of Action |

| This compound | Meta | (Data not available) | Expected to involve metabolic activation and DNA alkylation. |

| 1-(4-Carboxyphenyl)-3,3-dimethyltriazene | Para | May inhibit tumor cell release; non-cytotoxic in some in vitro models. nih.gov | May involve non-cytotoxic mechanisms; metabolic activation to cytotoxic species is also a possibility. |

It is important to note that the difference in the position of the carboxyl group (meta vs. para) can influence the electronic properties of the molecule, which in turn could affect its metabolism, cellular uptake, and interaction with biological targets. Further comparative studies are essential to fully elucidate the biochemical and mechanistic nuances between these isomers.

Advanced Analytical Methodologies for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene and its Metabolites in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound in research settings. researchgate.net Its versatility and reliability make it a preferred method for analyzing non-volatile compounds in complex biological fluids. ijnc.ir

The development of a robust HPLC method for this compound in biological matrices like mouse plasma and liver homogenates involves several critical steps, from sample preparation to method validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govipp.pt

Sample Preparation: The primary challenge in analyzing biological samples is the removal of interfering substances, primarily proteins and lipids. A common and effective approach is protein precipitation, where a solvent like cold acetonitrile (B52724) or methanol (B129727) is added to the sample (e.g., plasma) to denature and precipitate proteins. researchgate.net This is followed by centrifugation to separate the clean supernatant containing the analyte for injection into the HPLC system. For more complex matrices like liver homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might be necessary to achieve adequate cleanup and concentration of the analyte. researchgate.net

Method Validation: A developed method must be rigorously validated to ensure its reliability. nih.gov Key validation parameters include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov Intra- and inter-day assays are performed to assess precision. nih.gov

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. ipp.pt

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process from the biological matrix.

An illustrative table of validation parameters for a hypothetical HPLC-UV method is provided below.

Table 1: Illustrative HPLC Method Validation Parameters

This table presents typical data for a validated HPLC method for quantifying this compound in mouse plasma.

| Validation Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (RE%) | 95.5% - 104.2% |

| Intra-day Precision (RSD%) | < 4.5% |

| Inter-day Precision (RSD%) | < 6.8% |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Extraction Recovery | > 85% |

Optimization of chromatographic conditions is crucial for achieving high sensitivity and specificity. For a compound like this compound, which contains a carboxylic acid group, reversed-phase HPLC is the most suitable approach.

Column Selection: A C18 column is a common choice, providing excellent retention and separation for moderately polar compounds. nih.gov Column dimensions (e.g., 4.6 mm × 150 mm) and particle size (e.g., 5 µm) are selected to balance resolution and analysis time.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is critical; adding an acidifier such as formic acid or phosphoric acid suppresses the ionization of the carboxyl group on the analyte, leading to better retention, sharper peaks, and improved peak symmetry on a C18 column. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of the parent compound and its more lipophilic metabolites. nih.gov

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for a 4.6 mm ID column. nih.gov Controlling the column temperature (e.g., at 30°C) ensures reproducible retention times. nih.gov

Detection: Given the presence of the phenyl ring, a UV detector is a simple and effective choice. The detection wavelength would be set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity.

Statistical approaches like the Box-Behnken design can be employed to systematically optimize multiple variables (e.g., mobile phase composition, pH, flow rate) to achieve the best separation with the minimum number of experiments. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Degradation Products

Gas chromatography (GC) is a powerful separation technique, but it is restricted to analytes that are volatile and thermally stable. ijnc.ir this compound, with its polar carboxylic acid group, is non-volatile and would thermally degrade at the high temperatures used in GC. Therefore, chemical derivatization is a mandatory step prior to GC-MS analysis. jfda-online.com

The purpose of derivatization is to convert the polar -COOH group into a less polar, more volatile, and thermally stable functional group. A common strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Once derivatized, the TMS-ester of this compound can be analyzed by GC-MS. The GC separates the derivative from other components in the sample, and the mass spectrometer provides detection and structural information. eurl-pesticides.eu The mass spectrometer fragments the molecule in a reproducible pattern, creating a mass spectrum that serves as a chemical fingerprint for identification. This technique is particularly useful for identifying volatile degradation products that might form under specific experimental conditions.

Electrophoretic Techniques for Separation and Detection

Capillary electrophoresis (CE) offers an alternative separation mechanism to HPLC and GC. In CE, charged molecules are separated in a narrow capillary under the influence of a high-voltage electric field. Because this compound possesses a carboxylic acid group, it will be negatively charged at neutral or basic pH, making it suitable for CE analysis. This technique provides very high separation efficiency and requires minimal sample and solvent volumes. Detection is typically performed using UV-Vis spectrophotometry integrated into the CE instrument.